(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane
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Overview
Description
(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane: is a spirocyclic compound characterized by a unique structure that includes a spiro junction connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable diol with an amine under acidic conditions to form the spirocyclic ring system. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize yield and purity. These methods often utilize catalysts to enhance the reaction rate and selectivity. The use of environmentally benign solvents and reagents is also a consideration in large-scale production.
Chemical Reactions Analysis
Types of Reactions: (7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the butyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: In chemistry, (7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its spirocyclic structure is of interest for the design of enzyme inhibitors and receptor modulators.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane: shares similarities with other spirocyclic compounds such as spirooxindoles and spirotetrahydroquinolines.
Spirooxindoles: Known for their bioactivity and use in drug development.
Spirotetrahydroquinolines: Studied for their potential as therapeutic agents.
Uniqueness: The uniqueness of (7S)-7-Butyl-2,5-dioxa-8-azaspiro[34]octane lies in its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(7S)-7-butyl-2,5-dioxa-8-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-8-5-12-9(10-8)6-11-7-9/h8,10H,2-7H2,1H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSCKMMQICRSEJ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COC2(N1)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1COC2(N1)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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